![molecular formula C7H10O4 B13977482 2(3H)-Furanone, 4-[(acetyloxy)methyl]dihydro-, (S)- CAS No. 133644-77-6](/img/structure/B13977482.png)
2(3H)-Furanone, 4-[(acetyloxy)methyl]dihydro-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-oxooxolan-3-yl)methyl acetate, also known as 2(3H)-Furanone, 4-[(acetyloxy)methyl]dihydro-, is a chemical compound with the molecular formula C7H10O4 and a molecular weight of 158.15 g/mol . This compound is characterized by its furanone ring structure, which is a five-membered lactone ring with an acetate group attached to it. It is commonly used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-oxooxolan-3-yl)methyl acetate typically involves the esterification of (5-oxooxolan-3-yl)methanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of (5-oxooxolan-3-yl)methyl acetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (5-oxooxolan-3-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (5-oxooxolan-3-yl)methyl acetate oxide using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert it to (5-hydroxyoxolan-3-yl)methyl acetate using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Sodium halides, ammonia; often in polar aprotic solvents.
Major Products Formed:
Oxidation: (5-oxooxolan-3-yl)methyl acetate oxide.
Reduction: (5-hydroxyoxolan-3-yl)methyl acetate.
Substitution: Various substituted (5-oxooxolan-3-yl)methyl derivatives.
Applications De Recherche Scientifique
(5-oxooxolan-3-yl)methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its pleasant odor and stability
Mécanisme D'action
The mechanism of action of (5-oxooxolan-3-yl)methyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with cellular membranes and proteins, altering their function and activity .
Comparaison Avec Des Composés Similaires
Oxetanes: These compounds also contain a four-membered ring structure but differ in their reactivity and applications.
Oxazoles: These heterocyclic compounds have a five-membered ring with one oxygen and one nitrogen atom.
Uniqueness: (5-oxooxolan-3-yl)methyl acetate stands out due to its unique furanone ring structure, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
133644-77-6 |
|---|---|
Formule moléculaire |
C7H10O4 |
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
(5-oxooxolan-3-yl)methyl acetate |
InChI |
InChI=1S/C7H10O4/c1-5(8)10-3-6-2-7(9)11-4-6/h6H,2-4H2,1H3 |
Clé InChI |
GDDJOYKPVHIRLU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1CC(=O)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(diphenylhydrazinylidene)methyl]-N,N-diphenylaniline](/img/structure/B13977410.png)

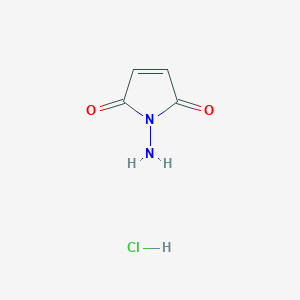
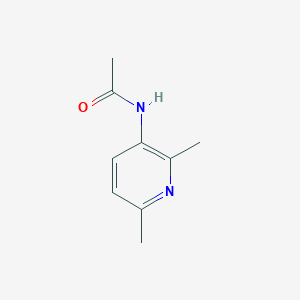
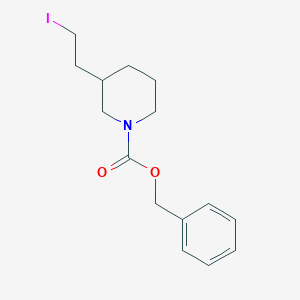
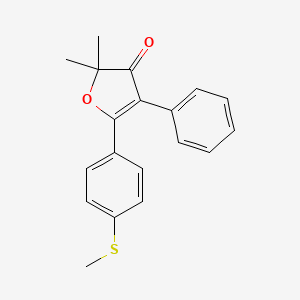
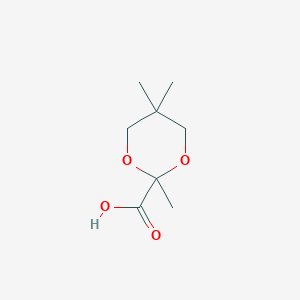
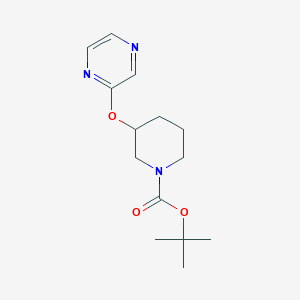
![4-[[(4-Methoxyphenyl)methyl]amino]-2-(methylthio)-5-pyrimidinemethanol](/img/structure/B13977454.png)
![1,4-Dihydro-7-(methylthio)-4-oxopyrimido[4,5-c]pyridazine-3-carboxylic acid](/img/structure/B13977459.png)

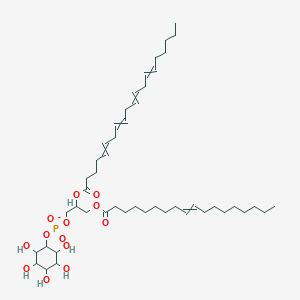
![Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane](/img/structure/B13977476.png)

